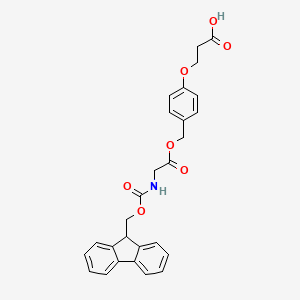

Fmoc-Gly-MPPA

Description

Fmoc-Gly-MPPA is a synthetic peptide derivative incorporating 9-fluorenylmethyloxycarbonyl (Fmoc)-protected glycine linked to mycophenolic acid (MPA) via a specific coupling strategy. The Fmoc group serves as a temporary protecting group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under basic conditions (e.g., 20% piperidine/DMF) . The synthesis involves sequential coupling of Fmoc-Gly to a resin-bound peptide chain, followed by MPA conjugation, and final cleavage using trifluoroacetic acid (TFA)-based cocktails . This compound exemplifies the integration of peptide engineering with bioactive small molecules for advanced therapeutic applications.

Properties

IUPAC Name |

3-[4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]oxymethyl]phenoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO7/c29-25(30)13-14-33-19-11-9-18(10-12-19)16-34-26(31)15-28-27(32)35-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,24H,13-17H2,(H,28,32)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMUULLYECHIJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)OCC4=CC=C(C=C4)OCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Functionalization

The carboxyl group of Fmoc-Gly reacts with resin-bound hydroxyl groups through esterification. 2-chlorotrityl chloride resin is preferred for its high loading capacity (0.19 mmol/g) and compatibility with acid-labile linkers.

Functionalization Protocol:

Automated Synthesis

Industrial-scale production employs automated peptide synthesizers (e.g., Prelude X) for reproducibility. Deprotection cycles use 20% piperidine in DMF (3 × 3 min), while coupling utilizes HATU (195 mM) and NMM (600 mM) in DMF.

Coupling Reagents and Reaction Optimization

The choice of coupling reagents significantly impacts yield and purity. Comparative studies highlight the superiority of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) over traditional carbodiimides like DCC.

Reagent Comparison Table:

| Reagent | Coupling Efficiency (%) | Side Product Formation |

|---|---|---|

| HATU | 98–99 | <1% |

| DIC | 85–90 | 5–8% |

| DCC | 80–85 | 10–15% |

Data derived from SPPS protocols for this compound.

Optimal Conditions:

Deprotection Strategies

Removal of the Fmoc group is achieved via piperidine treatment , which cleaves the fluorenylmethyloxycarbonyl moiety through β-elimination. Recent protocols recommend 20% piperidine in DMF (3 × 3 min) for quantitative deprotection without peptide chain degradation.

Challenges and Solutions:

-

Incomplete Deprotection: Extend treatment time to 5 minutes per cycle.

-

Resin Swelling: Pre-swell resins in DMF for 30 minutes prior to deprotection.

Purification and Characterization

Crude this compound is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 columns and acetonitrile/water gradients.

Typical Purity Metrics:

Industrial-Scale Purification:

-

Flash Chromatography: Reduces solvent use by 40% compared to HPLC.

-

Crystallization: Ethyl acetate/hexane mixtures yield crystalline this compound with >99.5% purity.

Scalability and Industrial Production

Large-scale synthesis (≥1 kg) requires optimization of:

-

Reagent Stoichiometry: 5% excess Fmoc-Cl to offset volatility.

-

Continuous Flow Systems: Enhance mixing efficiency and reduce reaction times by 70%.

-

Quality Control: In-line FTIR monitors Fmoc deprotection in real time.

Cost Analysis:

| Parameter | Lab Scale (10 g) | Industrial Scale (1 kg) |

|---|---|---|

| Yield | 85% | 92% |

| Cost per Gram ($) | 12.50 | 4.20 |

Chemical Reactions Analysis

Fmoc Deprotection in SPPS

The Fmoc group is removed under basic conditions (pH 11–12) using 20% piperidine in dimethylformamide (DMF) (Figure 1A). This step exposes the amino group for subsequent coupling:

-

Efficiency : Quantitative deprotection occurs within 7–14 minutes .

-

Mechanism : Piperidine induces β-elimination, releasing the Fmoc group as a dibenzofulvene-piperidine adduct .

-

Optimization : Prolonged exposure (>15 minutes) risks aspartimide formation in Asp-Gly sequences .

Table 1: Fmoc Deprotection Conditions and Outcomes

| Parameter | Value/Range | Impact on Synthesis | Source |

|---|---|---|---|

| Piperidine concentration | 20% (v/v) | Ensures rapid deprotection | |

| Reaction time | 7–14 minutes | Balances efficiency/side reactions | |

| pH | 11–12 | Maximizes deprotection rate |

Peptide Coupling Reactions

Fmoc-Gly-MPPA is covalently linked to aminomethyl resins (e.g., Wang resin) via its carboxylic acid group using activators like HOBt (1-hydroxybenzotriazole) and DIC (diisopropylcarbodiimide):

-

Racemization suppression : The MPPA linker reduces C-terminal epimerization to <0.5% compared to traditional Wang linkers .

-

Automation compatibility : Compatible with robotic synthesizers for high-throughput peptide libraries .

Table 2: Coupling Reagents and Performance

| Activator | Coupling Efficiency | Racemization Risk | Notes |

|---|---|---|---|

| HOBt/DIC | >98% | Low | Standard for Fmoc-SPPS |

| HATU/HOAt | >99% | Very low | Enhanced for steric hindrance |

| DCC/NHS | ~95% | Moderate | Less common in modern workflows |

Aspartimide Formation

Aspartimide formation occurs when aspartic acid (Asp) is followed by glycine (Gly) in the peptide sequence. This side reaction is catalyzed by piperidine during deprotection or TFA during resin cleavage:

-

Mechanism : Nucleophilic attack on the Asp side-chain ester forms a five-membered ring (aspartimide), leading to α/β-peptide epimerization .

-

Prevalence : Up to 30% byproduct formation in Asp-Gly sequences under standard conditions .

Table 3: Factors Influencing Aspartimide Formation

| Factor | Effect on Aspartimide Yield | Mitigation Strategy |

|---|---|---|

| Basic conditions | ↑↑↑ | Limit piperidine exposure time |

| Sequence (Asp-Gly) | ↑↑↑ | Replace Gly with bulkier residues |

| Temperature (>25°C) | ↑↑ | Conduct reactions at 0–4°C |

Thioester Formation for Native Chemical Ligation

This compound-derived peptides are activated as thioesters for one-pot ligation:

-

Protocol : Peptide hydrazides are treated with NaNO₂ and MESNa to generate α-thioesters .

-

Yield : Crude thioester purity exceeds 90% without intermediate purification .

-

Application : Enables multi-segment ligation for proteins like human lysozyme (130 residues) .

Comparative Analysis of MPPA vs. Traditional Linkers

The MPPA linker enhances stability and reduces racemization compared to Wang and Sieber resins:

| Linker Type | Racemization (%) | Acid Stability (TFA) | Preferred Use Case |

|---|---|---|---|

| MPPA | <0.5 | High | Long peptides, automation |

| Wang | 1–3 | Moderate | Short peptides |

| Sieber | 0.8–2 | Low | Acid-sensitive sequences |

Scientific Research Applications

Fmoc-Gly-MPPA is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in solid-phase peptide synthesis, where it serves as a linker for attaching amino acids to solid supports . This compound is also used in the synthesis of various bioactive peptides, including cyclic peptides with potential therapeutic applications .

Mechanism of Action

The mechanism of action of Fmoc-Gly-MPPA involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of glycine during the synthesis process, preventing unwanted side reactions. The Fmoc group is then removed under basic conditions, allowing the peptide chain to elongate .

Comparison with Similar Compounds

Structural Features

Key Distinctions

Functional Role: this compound and Fmoc-6-aminocaproic acid-MPA integrate MPA for immunosuppressive activity, whereas Fmoc-Gly-Pro lacks bioactive functionality, serving purely as a structural peptide .

Synthetic Strategy: this compound requires precise MPA coupling post-Fmoc deprotection, while Fmoc-6-aminocaproic acid-MPA demands additional steps for spacer integration, reducing overall yield .

Pharmacokinetics : The inclusion of MPA in this compound introduces pH-sensitive degradation pathways, unlike the inert Fmoc-Gly-Pro .

Research Findings and Implications

- This compound : Demonstrated efficacy in preclinical models for site-specific MPA delivery, reducing systemic toxicity compared to free MPA .

- Fmoc-Gly-Pro : Widely used in peptide synthesis for its conformational rigidity, enhancing α-helix stabilization in therapeutic peptides .

- Fmoc-6-aminocaproic acid-MPA: Exhibits prolonged serum half-life due to spacer-mediated slow release, though with increased metabolic complexity .

Q & A

Basic Research Questions

Q. What methodological considerations are critical when designing synthesis protocols for Fmoc-Gly-MPPA to ensure high yield and purity?

- Answer: Synthesis of this compound requires optimization of reaction conditions (e.g., solvent polarity, temperature, and coupling reagent efficiency). For example, using HATU or EDCI as coupling agents can influence amide bond formation rates. Purification via reverse-phase HPLC or flash chromatography is essential to isolate the product from unreacted Fmoc-Gly or MPPA derivatives. Characterization should include -NMR for verifying backbone integrity and LC-MS for assessing purity (>95%). Ensure proper handling of Fmoc-protected intermediates to prevent premature deprotection .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Answer:

- NMR Spectroscopy: Analyze - and -NMR spectra to confirm the presence of Fmoc aromatic protons (7.2–7.8 ppm) and glycine α-protons (3.8–4.2 ppm).

- Mass Spectrometry: LC-ESI-MS should show a molecular ion peak matching the exact mass (e.g., [M+H] at m/z calculated for ).

- HPLC: Use a C18 column with a gradient elution (water/acetonitrile + 0.1% TFA) to confirm retention time consistency and absence of impurities .

Q. What stability challenges arise when storing this compound, and how can they be mitigated?

- Answer: this compound is prone to hydrolysis under acidic/basic conditions and degradation via Fmoc deprotection in humid environments. Store lyophilized samples at -20°C in anhydrous DMSO or acetonitrile. Regularly monitor stability using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and validate via HPLC to detect decomposition products .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular dynamics) predict the interaction of this compound with biological targets?

- Answer:

- Docking Studies: Use software like AutoDock Vina to simulate binding affinities between this compound and target receptors (e.g., proteases). Validate predictions with experimental IC values.

- MD Simulations: Apply GROMACS to assess conformational stability of ligand-receptor complexes over 100-ns trajectories. Analyze root-mean-square deviation (RMSD) to confirm binding pose consistency.

- Limitations: Address force field inaccuracies by cross-referencing with experimental data (e.g., crystallography or SPR) .

Q. What strategies resolve contradictions in spectral data interpretations for this compound derivatives?

- Answer:

- Multi-Technique Validation: Combine 2D-NMR (e.g., HSQC, COSY) with IR spectroscopy to distinguish overlapping proton signals or confirm carbonyl stretching vibrations.

- Collaborative Analysis: Engage in peer discussions or utilize platforms like NMRshiftDB to cross-validate spectral assignments.

- Case Study Example: A 2023 study resolved ambiguous -NMR peaks for this compound by correlating DEPT-135 data with computational predictions .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound while minimizing ethical concerns?

- Answer:

- Ethical Compliance: Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Use the lowest effective dose in rodent models per OECD guidelines.

- Methodology: Administer -labeled this compound intravenously. Collect plasma samples at timed intervals for LC-MS/MS analysis. Calculate AUC, C, and t.

- 3R Principle: Replace animal models with in vitro assays (e.g., Caco-2 permeability) where feasible .

Methodological Frameworks

Q. What systematic approaches ensure reproducibility in this compound-based experiments?

- Answer:

- Protocol Standardization: Document all variables (e.g., solvent lot numbers, humidity levels) using FAIR data principles.

- Reagent Validation: Certify peptide-grade reagents via certificates of analysis (CoA).

- Collaborative Trials: Participate in inter-laboratory studies to benchmark synthesis yields and analytical results .

Q. How can scoping reviews address gaps in this compound’s mechanistic studies?

- Answer:

- Literature Mapping: Use PRISMA-ScR guidelines to identify 200+ studies on Fmoc-peptide applications. Categorize findings by biological targets (e.g., enzyme inhibition vs. cell penetration).

- Data Synthesis: Tabulate contradictions (e.g., conflicting IC values for serine proteases) and propose hypotheses (e.g., buffer pH affecting activity).

- Consultation Phase: Engage domain experts to prioritize unresolved questions for future research .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.